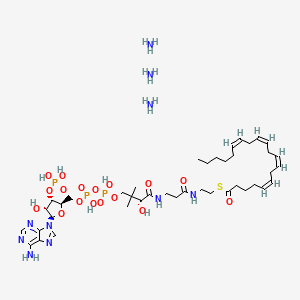

Arachidonoyl CoA (triammonium)

Description

Overview of Coenzyme A Thioesters as Metabolic Intermediates

Coenzyme A (CoA) is a universal and essential cofactor in all living organisms, playing a central role in the metabolism of carbohydrates, proteins, and lipids. atamanchemicals.comimrpress.com Its primary function is to act as a carrier of acyl groups, forming thioester derivatives known as acyl-CoAs. atamanchemicals.comwikipedia.org This "activation" of carboxylic acids, including fatty acids, is a prerequisite for their participation in a multitude of metabolic reactions. atamanchemicals.comwikipedia.org

The formation of a thioester bond between the sulfhydryl group of CoA and the carboxyl group of a fatty acid is an energy-requiring process, typically catalyzed by acyl-CoA synthetases. csic.es This high-energy bond renders the acyl group highly reactive and primed for transfer to other molecules. atamanchemicals.com Acyl-CoAs are thus critical intermediates in both anabolic (synthesis) and catabolic (breakdown) pathways. atamanchemicals.comwikipedia.org For instance, acetyl-CoA, the two-carbon acyl-CoA, is a central hub in metabolism, feeding into the citric acid cycle for energy production and serving as a building block for the synthesis of fatty acids and cholesterol. atamanchemicals.comwikipedia.org In fact, it is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. atamanchemicals.com

Distinctive Roles of Arachidonoyl Coenzyme A in Lipid Biology

Arachidonoyl Coenzyme A (Arachidonoyl-CoA) is the thioester derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. cymitquimica.com Its formation is catalyzed by specific long-chain acyl-CoA synthetases (ACSLs), which exhibit a preference for arachidonic acid. nih.gov This specificity underscores the dedicated role of arachidonoyl-CoA in cellular processes. Once formed, arachidonoyl-CoA is a critical precursor for a variety of signaling molecules and is integral to the maintenance of cellular membrane composition. cymitquimica.com

One of the most prominent roles of arachidonoyl-CoA is as a substrate for the synthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. cymitquimica.com These molecules are key mediators of inflammation, immune responses, and hemostasis. caymanchem.com The availability of arachidonoyl-CoA can, therefore, directly influence the production of these inflammatory mediators.

Furthermore, arachidonoyl-CoA is a key player in the synthesis of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netoup.com Endocannabinoids are lipid-based neurotransmitters that modulate a wide range of physiological processes, including appetite, pain sensation, mood, and memory. mdpi.comnih.gov The synthesis of 2-AG from arachidonoyl-CoA-containing phospholipids (B1166683) highlights another crucial signaling pathway regulated by this important molecule. nih.gov

In addition to its role in signaling, arachidonoyl-CoA is essential for the proper composition and dynamics of cellular membranes. It is a substrate for lysophospholipid acyltransferases, enzymes that incorporate arachidonic acid into phospholipids, the primary components of cell membranes. csic.esresearchgate.net This process, known as the Lands' cycle, allows for the remodeling of membrane phospholipids to maintain their fluidity and function. researchgate.net Arachidonoyl-CoA is also involved in the formation and dynamics of lipid droplets, which are cellular organelles responsible for storing neutral lipids. biologists.comwikipedia.org

Interactive Data Table: Key Enzymes in Arachidonoyl-CoA Metabolism

| Enzyme Family | Specific Enzyme(s) | Function | Key Substrates/Products |

| Long-Chain Acyl-CoA Synthetases (ACSLs) | ACSL1, Arachidonoyl-CoA synthetase | Catalyzes the formation of arachidonoyl-CoA from arachidonic acid and CoA. nih.govresearchgate.net | Arachidonic acid, ATP, CoA -> Arachidonoyl-CoA, AMP, PPi |

| Lysophospholipid Acyltransferases (LPLATs) | MBOAT5/LPCAT3, MBOAT7/LPIAT1 | Incorporates arachidonic acid from arachidonoyl-CoA into lysophospholipids to form phospholipids. csic.esresearchgate.net | Arachidonoyl-CoA, Lysophospholipids -> Phospholipids, CoA |

| Diacylglycerol Acyltransferases (DGATs) | DGAT1, DGAT2 | Utilizes acyl-CoAs, including arachidonoyl-CoA, to synthesize triacylglycerols for storage in lipid droplets. biologists.comnih.gov | Diacylglycerol, Arachidonoyl-CoA -> Triacylglycerol, CoA |

| Cyclooxygenases (COXs) | COX-1, COX-2 | While they primarily use free arachidonic acid, their activity can be influenced by the availability of the arachidonoyl-CoA pool. acs.org | Arachidonic acid -> Prostaglandins, Thromboxanes |

| Lipoxygenases (LOXs) | Various LOX isozymes | Similar to COXs, they primarily use free arachidonic acid, but their activity can be modulated by acyl-CoAs. acs.orgmdpi.com | Arachidonic acid -> Leukotrienes, Lipoxins |

Research Findings on Arachidonoyl-CoA

Recent research has further illuminated the intricate roles of arachidonoyl-CoA in cellular function. Studies using advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) have enabled the precise quantification of fatty acyl-CoAs, including arachidonoyl-CoA, in biological samples. This has provided valuable insights into its dynamic regulation under various physiological and pathological conditions.

For instance, research on human platelets has identified a specific arachidonoyl-CoA synthetase that is distinct from other long-chain acyl-CoA synthetases. nih.gov This enzyme exhibits high specificity for arachidonic acid and is thought to play a crucial role in regulating the levels of free arachidonic acid within the platelet, thereby controlling prostaglandin (B15479496) synthesis and platelet activation. nih.gov

Studies in brain tissue have shown that the synthesis of arachidonoyl-CoA is significantly higher than that of other polyunsaturated fatty acyl-CoAs, such as docosahexaenoyl-CoA. ebi.ac.uknih.gov This suggests a high demand for arachidonoyl-CoA in the central nervous system, likely for its roles in endocannabinoid signaling and maintaining the unique lipid composition of neuronal membranes.

Furthermore, investigations into lipid droplet dynamics have revealed the importance of acyl-CoA metabolism in their formation and function. biologists.comwikipedia.org The synthesis of triacylglycerols, the main component of lipid droplets, is dependent on the availability of acyl-CoAs, including arachidonoyl-CoA. nih.gov This highlights the integral role of arachidonoyl-CoA in cellular energy storage and lipid homeostasis.

Properties

Molecular Formula |

C41H75N10O17P3S |

|---|---|

Molecular Weight |

1105.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate;azane |

InChI |

InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1 |

InChI Key |

WINHAGOPPOAZSF-ZTNAEKLESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Origin of Product |

United States |

Enzymatic Pathways of Arachidonoyl Coenzyme a Biosynthesis

Acyl-CoA Synthetases (ACSLs) Catalyzing Arachidonic Acid Activation

The conversion of free arachidonic acid into its biologically active form, Arachidonoyl-CoA, is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). jst.go.jpnih.gov This activation is a crucial step for its subsequent metabolic processing. nih.gov Among the various ACSL isoforms, specific members exhibit a pronounced preference for arachidonic acid, thereby playing a pivotal role in its cellular metabolism. jst.go.jpnih.gov

Substrate Specificity and Kinetic Characteristics of Arachidonoyl-CoA Synthetase Isoforms (e.g., ACSL4)

Several isoforms of ACSL have been identified, each with distinct substrate preferences and tissue distribution. jst.go.jp Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) is particularly noteworthy for its strong preference for arachidonic acid as a substrate. jst.go.jpnih.govnih.govjst.go.jp This specificity suggests that ACSL4 is a key enzyme in controlling the levels of free arachidonic acid within the cell. jst.go.jp Overexpression of ACSL4 leads to a significant increase in the synthesis of arachidonoyl-CoA. jst.go.jp

Kinetic studies have further elucidated the substrate preferences of ACSL4. While it displays a high affinity for arachidonic acid, it can also activate other highly unsaturated fatty acids (HUFAs) such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and adrenic acid. nih.govnii.ac.jp However, the reaction rates for each of these HUFAs can differ. nih.gov For instance, studies on recombinant human ACSL4 variants have shown similar relative affinities for arachidonic acid, EPA, and DHA, but different reaction rates for each. nih.gov

The kinetic parameters of arachidonoyl-CoA synthesis can vary depending on the tissue and the specific isoform involved. For example, in rat brain microsomes, the apparent Km for arachidonic acid was determined to be 36 µM, with a Vmax of 32.4 nmol/min/mg protein. nih.gov In the retina, the apparent Km and Vmax for arachidonate (B1239269) were 40 µM and 13.3 nmol/min/mg protein, respectively. tandfonline.com The presence of detergents like Triton X-100 can influence these kinetic values. nih.govnih.gov

| Tissue/Source | Enzyme/Isoform | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|---|---|

| Rat Brain Microsomes | Arachidonoyl-CoA Synthetase | Arachidonic Acid | 36 | 32.4 | nih.gov |

| Bovine Retinal Microsomes | Long-chain Acyl-CoA Synthetase | Arachidonic Acid | 40 | 13.3 | tandfonline.com |

| Rat Cerebral Synaptic Plasma Membranes | Arachidonoyl-CoA Synthetase | Arachidonic Acid | 17 | Lower than microsomes | nih.gov |

| Human Platelet Membranes | Arachidonoyl-CoA Synthetase | Arachidonic Acid | - | - | nih.gov |

ATP-Dependent Mechanisms in Acyl-CoA Formation

The formation of acyl-CoA is an energy-dependent process that requires the hydrolysis of ATP. nih.gov The reaction catalyzed by acyl-CoA synthetases proceeds through a two-step mechanism. nih.govnih.govnih.gov

In the first step, the fatty acid carboxyl group attacks the α-phosphate of ATP, leading to the formation of a fatty acyl-adenylate intermediate and the release of pyrophosphate (PPi). nih.govnih.govnih.gov This step is an ATP-dependent adenylation. wikipedia.org

Step 1: Fatty Acid + ATP ⇌ Acyl-AMP + PPi

The second step involves the transfer of the fatty acyl group from the adenylate intermediate to the sulfhydryl group of coenzyme A (CoA), resulting in the formation of the fatty acyl-CoA thioester and the release of adenosine (B11128) monophosphate (AMP). nih.govwikipedia.org

Step 2: Acyl-AMP + CoA-SH → Acyl-S-CoA + AMP

Subcellular Compartmentalization of Arachidonoyl Coenzyme A Synthesis

The synthesis of Arachidonoyl-CoA is not uniformly distributed throughout the cell but is instead compartmentalized in specific subcellular locations. This spatial organization allows for the channeling of arachidonoyl-CoA into distinct metabolic pathways.

Microsomal and Cytosolic Localization of Synthetase Activities

Acyl-CoA synthetase activity is predominantly found in the microsomal fraction of the cell, which is derived from the endoplasmic reticulum. tandfonline.comnih.govnih.gov Studies in various tissues, including the retina, have shown that a significant portion of the total long-chain acyl-CoA synthetase activity is localized to microsomes. tandfonline.comnih.gov For instance, in the retina, approximately 60% of the total enzyme activity for arachidonoyl-CoA synthesis is found in the microsomal fraction. tandfonline.com Similarly, in rat brain, the synthesis of arachidonoyl-CoA is higher in microsomes compared to homogenates. nih.gov

While microsomal synthesis is prominent, some acyl-CoA synthetase activity is also present in the cytosol. plos.org The distribution between these compartments can be influenced by the metabolic state of the cell. nih.gov For example, under conditions of high lipogenesis, there is an increased association of acetyl-CoA carboxylase, a related enzyme in fatty acid metabolism, with the microsomal fraction. nih.gov The microsomal enzyme often exhibits a higher specific activity compared to its cytosolic counterpart. nih.gov

Synthesis in Specialized Cellular Compartments (e.g., Synaptic Plasma Membranes, Retina)

Beyond the general microsomal and cytosolic distribution, the synthesis of arachidonoyl-CoA also occurs in highly specialized cellular compartments, reflecting the specific roles of arachidonic acid in these locations.

Retina: The retina is characterized by a high content of polyunsaturated fatty acids, including arachidonic acid. tandfonline.com The synthesis of arachidonoyl-CoA is a crucial step for the retention and metabolism of these fatty acids within retinal membranes. tandfonline.comnih.gov Long-chain acyl-CoA synthetase activity is present in various retinal cell types and is particularly active in microsomal membranes. tandfonline.comnih.govnih.gov However, only a small percentage of this activity is found in rod outer segments, which are rich in arachidonate-containing phospholipids (B1166683), suggesting a low turnover of these acyl chains in this specific compartment. tandfonline.com

Synaptic Plasma Membranes: In the brain, arachidonic acid and its metabolites are involved in synaptic signaling. The synthesis of arachidonoyl-CoA has been demonstrated in synaptic plasma membranes of the cerebrum. nih.gov Although the activity in synaptic plasma membranes is lower than in microsomes, the enzyme in these membranes exhibits a lower apparent Km for arachidonic acid, suggesting a high affinity for its substrate in this specialized location. nih.gov This localized synthesis is important for the rapid reacylation of arachidonic acid released during neurotransmission, thereby regulating its availability for eicosanoid production and maintaining the lipid composition of synaptic membranes. nih.gov

| Tissue | Subcellular Compartment | Relative Activity/Key Findings | Reference |

|---|---|---|---|

| Rat Brain (Cerebrum) | Microsomes | 4-6 times higher synthesis than in homogenates. | nih.gov |

| Rat Brain (Cerebrum) | Synaptic Plasma Membranes | About half the activity of homogenates; lower apparent Km for arachidonic acid (17 µM) compared to microsomes. | nih.gov |

| General (Bovine, Human, Rat, Frog) | Retina (Total) | Synthesis of arachidonoyl-CoA is 2-4 fold higher than docosahexaenoyl-CoA. | nih.gov |

| General | Retinal Microsomes | Represents about 60% of the total synthetase activity in the retina. | tandfonline.com |

| General | Rod Outer Segments | Contains only 4-7% of the long-chain acyl-CoA synthetase activity. | tandfonline.com |

| Human Platelets | 'Dense-tubular-system'-enriched fraction (microsomal) | Highest activity observed in this fraction (50 nmol/min per mg of protein). | nih.gov |

Metabolic Fates and Transformations of Arachidonoyl Coenzyme a

Integration into Phospholipid Remodeling Cycles

The dynamic nature of cellular membranes is in part maintained by the continuous remodeling of their phospholipid constituents. This process, essential for preserving membrane fluidity, integrity, and function, heavily relies on the availability and selective incorporation of fatty acids like arachidonic acid. Arachidonoyl-CoA is the activated form of arachidonic acid that enters these remodeling pathways.

The Lands cycle is a crucial pathway for the incorporation of fatty acids into phospholipids (B1166683), contributing significantly to the asymmetrical distribution of fatty acids within the membrane bilayer. nih.govmerckmillipore.comresearchgate.net This cycle involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) to form a lysophospholipid, followed by the reacylation of the lysophospholipid with a fatty acyl-CoA, a reaction catalyzed by an acyl-CoA:lysophospholipid acyltransferase (LPLAT). researchgate.netpnas.org

Arachidonoyl-CoA serves as a preferred substrate for a subset of these acyltransferases, ensuring the enrichment of arachidonic acid at the sn-2 position of glycerophospholipids. nih.gov The enzymes responsible for this specific incorporation belong to two main families: the lysophosphatidylcholine (B164491) acyltransferases (LPCATs) and the membrane-bound O-acyltransferases (MBOATs). nih.govmerckmillipore.com

Several members of the MBOAT family exhibit distinct specificities for Arachidonoyl-CoA and various lysophospholipid acceptors. For instance, MBOAT7, also known as lysophosphatidylinositol acyltransferase 1 (LPIAT1), shows remarkable specificity for incorporating arachidonoyl-CoA into lysophosphatidylinositol (Lyso-PI). nih.govnih.gov This specificity is critical for maintaining the high levels of arachidonic acid within the phosphatidylinositol pool, which is a key source of arachidonic acid for eicosanoid synthesis. nih.gov MBOAT5, also known as LPCAT3, prefers to incorporate linoleoyl and arachidonoyl chains into lysophosphatidylcholine (Lyso-PC) and lysophosphatidylserine (Lyso-PS). nih.gov The concerted action of these enzymes, with their distinct but sometimes overlapping substrate specificities, allows for the fine-tuning of the fatty acid composition of different phospholipid classes. pnas.org

| Enzyme (MBOAT Family) | Preferred Acyl-CoA Donor | Preferred Lysophospholipid Acceptor | Primary Function |

|---|---|---|---|

| MBOAT1 | Oleoyl-CoA | Lysophosphatidylserine (Lyso-PS) | Incorporation of oleic acid into PS. |

| MBOAT2 (LPCAT4) | Oleoyl-CoA | Lysophosphatidic acid, Lysophosphatidylethanolamine (Lyso-PE), Lyso-PC, Lyso-PS | General phospholipid acylation. frontiersin.org |

| MBOAT5 (LPCAT3) | Linoleoyl-CoA, Arachidonoyl-CoA | Lysophosphatidylcholine (Lyso-PC), Lysophosphatidylserine (Lyso-PS) | Incorporation of polyunsaturated fatty acids into PC and PS. nih.govfrontiersin.org |

| MBOAT7 (LPIAT1) | Arachidonoyl-CoA | Lysophosphatidylinositol (Lyso-PI) | Specific incorporation of arachidonic acid into PI. nih.govnih.gov |

Beyond the CoA-dependent acylation reactions of the Lands cycle, cells employ CoA-independent transacylation mechanisms to redistribute arachidonic acid between different phospholipid classes. nih.gov This system catalyzes the direct transfer of a fatty acid, such as arachidonic acid, from the sn-2 position of a donor phospholipid to the sn-2 position of an acceptor lysophospholipid, without the need for coenzyme A. nih.gov

This pathway is particularly important for the enrichment of arachidonic acid in specific phospholipid pools, such as ether-linked phospholipids. nih.gov The CoA-independent transacylation system preferentially utilizes polyunsaturated fatty acids like arachidonic acid. nih.gov For example, arachidonic acid initially incorporated into diacyl-phosphatidylcholine can be subsequently transferred to 1-O-alkyl-lysophosphatidylcholine and 1-O-alkenyl-lysophosphatidylethanolamine. nih.gov This redistribution is crucial for concentrating arachidonic acid in specific membrane domains and for providing the appropriate substrates for the synthesis of lipid mediators like platelet-activating factor (PAF). nih.gov While the precise enzymatic machinery is not fully elucidated, evidence suggests that some phospholipase A2 enzymes may be involved in this transacylation process. nih.gov

The composition of arachidonoyl-containing phospholipids is tightly regulated to maintain cellular homeostasis and to control the availability of arachidonic acid for signaling purposes. This regulation occurs at multiple levels, including the expression and activity of the enzymes involved in the Lands cycle and CoA-independent transacylation.

The expression of specific LPCAT and MBOAT enzymes can be tissue-specific and regulated by various stimuli, allowing different cell types to maintain distinct phospholipid profiles. pnas.org For example, LPCAT3 (MBOAT5) expression is influenced by liver X receptors (LXR), which are key regulators of lipid metabolism. nih.gov

Furthermore, the availability of substrates, namely Arachidonoyl-CoA and the various lysophospholipids, is a critical determinant of the rate and direction of the remodeling reactions. The activity of acyl-CoA synthetases, which generate Arachidonoyl-CoA from free arachidonic acid, and phospholipases A2, which produce lysophospholipids, are therefore key regulatory points. nih.gov The balance between these acylating and deacylating enzymes ultimately determines the steady-state levels of arachidonoyl-phospholipids and the availability of free arachidonic acid. nih.gov

Precursor Role in Eicosanoid Biosynthesis

Arachidonoyl-CoA is not only a building block for membrane phospholipids but also serves as a key precursor for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins and leukotrienes. wikipedia.orgnih.gov These lipid mediators are involved in a wide range of biological processes, including inflammation, immunity, and cardiovascular function. nih.govnih.gov

While free arachidonic acid is the direct substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that initiate eicosanoid synthesis, Arachidonoyl-CoA plays a crucial indirect role by contributing to the pool of arachidonic acid that can be liberated from membrane phospholipids. biosciencepharma.comnih.gov Upon cellular stimulation, phospholipase A2 enzymes are activated and release arachidonic acid from the sn-2 position of phospholipids. nih.gov The arachidonic acid incorporated into phospholipids via Arachidonoyl-CoA is a major source of this liberated fatty acid.

The biosynthesis of prostaglandins is initiated by the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by COX enzymes (COX-1 and COX-2). youtube.comyoutube.com PGH2 is then further metabolized by specific synthases to produce various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). nih.govyoutube.com

The synthesis of leukotrienes begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-lipoxygenase (5-LOX). nih.govbalsinde.org 5-HPETE is then converted to the unstable epoxide leukotriene A4 (LTA4), which serves as a precursor for the synthesis of leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). biosciencepharma.comyoutube.com

| Eicosanoid Class | Key Biosynthetic Enzyme | Primary Precursor | Examples |

|---|---|---|---|

| Prostaglandins | Cyclooxygenase (COX) | Arachidonic Acid | PGE2, PGD2, PGF2α |

| Thromboxanes | Cyclooxygenase (COX) and Thromboxane Synthase | Arachidonic Acid | TXA2 |

| Leukotrienes | 5-Lipoxygenase (5-LOX) | Arachidonic Acid | LTB4, LTC4, LTD4, LTE4 |

The availability of free arachidonic acid is the rate-limiting step for eicosanoid biosynthesis. nih.govcdnsciencepub.com Therefore, the enzymes that regulate the levels of free arachidonic acid are critical in controlling the production of these potent lipid mediators. The cellular concentration of free arachidonic acid is maintained at a low level in resting cells due to the efficient incorporation of arachidonic acid into phospholipids via the action of acyl-CoA synthetases and lysophospholipid acyltransferases. nih.gov

Upon cellular activation by various stimuli, phospholipase A2 (PLA2) enzymes are activated, leading to the rapid release of arachidonic acid from membrane phospholipids. nih.gov There are several families of PLA2 enzymes, and their activation is tightly regulated by factors such as intracellular calcium levels and phosphorylation. nih.gov

The reacylation of arachidonic acid back into phospholipids, a process that utilizes Arachidonoyl-CoA, is also a key regulatory point. biosciencepharma.com Inhibition of lysophospholipid acyltransferases can lead to an increase in the availability of free arachidonic acid and enhanced eicosanoid production. biosciencepharma.com Thus, the dynamic interplay between PLA2-mediated hydrolysis and acyltransferase-mediated reacylation determines the amount of free arachidonic acid available for conversion into eicosanoids. nih.gov

Involvement in Endocannabinoid Synthesis Pathways

Arachidonoyl Coenzyme A (Arachidonoyl-CoA) serves as a pivotal precursor in the biosynthesis of endocannabinoids, a class of bioactive lipids that play crucial roles in neurotransmission and neuromodulation.

The primary and most well-characterized pathway for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the central nervous system, involves the enzymatic hydrolysis of membrane phospholipids. mdpi.comnih.gov This process is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol trisphosphate. mdpi.com Subsequently, diacylglycerol lipase (DAGL) acts on DAG containing arachidonic acid at the sn-2 position to produce 2-AG. mdpi.comwikipedia.org

While this pathway does not directly utilize free Arachidonoyl-CoA, the incorporation of arachidonic acid into the precursor phospholipids is dependent on acyl-CoA synthetases that first activate arachidonic acid to Arachidonoyl-CoA. This activated form is then used by various acyltransferases to esterify arachidonic acid into the sn-2 position of lysophospholipids, ultimately forming the arachidonic acid-containing phospholipids required for 2-AG synthesis.

Alternative pathways for 2-AG synthesis that more directly involve arachidonic acid precursors have been identified. One such pathway involves the dephosphorylation of arachidonoyl-lysophosphatidic acid (LPA). nih.gov The synthesis of arachidonoyl-LPA itself can be accomplished through the acylation of glycerol-3-phosphate by Arachidonoyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). nih.govplos.org

Interestingly, research has also uncovered ATP- and CoA-independent pathways for the synthesis of another major endocannabinoid, anandamide (N-arachidonoylethanolamine or AEA). nih.gov Studies have demonstrated that the production of anandamide can occur through a novel mechanism that does not require the activation of arachidonic acid to Arachidonoyl-CoA. nih.gov This pathway is highly selective for arachidonic acid and ethanolamine. nih.gov Evidence supporting this CoA-independent mechanism includes the observation that depleting endogenous CoA and ATP did not diminish anandamide production, and the addition of exogenous Arachidonoyl-CoA did not compete with the incorporation of labeled arachidonic acid into anandamide. nih.gov This indicates that while CoA-dependent pathways are crucial for the synthesis of precursors for 2-AG, the endocannabinoid system also possesses CoA-independent mechanisms for generating other signaling lipids like anandamide.

Other Complex Lipid Synthesis Pathways

Arachidonoyl-CoA is a key intermediate in the synthesis of various other complex lipids beyond endocannabinoids, contributing to the formation of glycerolipids, triacylglycerols, and cholesterol esters.

The de novo synthesis of glycerolipids commences with the acylation of glycerol-3-phosphate, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). nih.govplos.orgnih.gov Several GPAT isoforms exist, and some exhibit a preference for specific fatty acyl-CoAs. Notably, Glycerol-3-phosphate Acyltransferase 2 (GPAT2) has demonstrated a specificity for Arachidonoyl-CoA. nih.govplos.orgnih.govsemanticscholar.org Overexpression of mitochondrial GPAT2 has been shown to increase the incorporation of arachidonic acid into glycerolipids. nih.govplos.orgnih.gov The product of this reaction, lysophosphatidic acid (LPA), is a precursor for the synthesis of phosphatidic acid, which in turn is a central intermediate in the formation of various glycerophospholipids and triacylglycerols. nih.govplos.org Other enzymes, such as AGPAT11/LPCAT2, MBOAT5/LPCAT3, and MBOAT7/LPIAT1, are also capable of utilizing Arachidonoyl-CoA as a substrate for the synthesis of glycerolipids. semanticscholar.org

Arachidonoyl-CoA is also a substrate for the synthesis of neutral storage lipids, namely triacylglycerols (TAGs) and cholesterol esters.

The synthesis of TAGs involves the sequential acylation of a glycerol backbone. nih.gov Following the formation of diacylglycerol (DAG), the final acylation step is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT), which can utilize Arachidonoyl-CoA to form arachidonic acid-containing TAGs. nih.gov Studies have shown a direct link between the expression of GPAT2, which prefers Arachidonoyl-CoA, and the synthesis of TAGs rich in arachidonic acid. plos.orgnih.gov

Cholesterol esters are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.netcreative-proteomics.com This process is crucial for cellular cholesterol homeostasis, allowing for the storage of excess cholesterol in a less toxic form. ACAT can utilize various fatty acyl-CoAs, including Arachidonoyl-CoA, to form cholesterol esters. creative-proteomics.com This reaction takes place primarily in the endoplasmic reticulum. creative-proteomics.com

Table 1: Enzymes Involved in Arachidonoyl-CoA Metabolism

| Enzyme | Pathway | Function |

|---|---|---|

| Acyl-CoA Synthetase | General Fatty Acid Metabolism | Activates arachidonic acid to Arachidonoyl-CoA |

| Glycerol-3-phosphate Acyltransferase 2 (GPAT2) | Glycerolipid Synthesis | Acylates glycerol-3-phosphate with Arachidonoyl-CoA to form lysophosphatidic acid |

| Acyl-CoA:diacylglycerol acyltransferase (DGAT) | Triacylglycerol Synthesis | Acylates diacylglycerol with Arachidonoyl-CoA to form triacylglycerol |

Catabolism and Degradation of Arachidonoyl Coenzyme A

The intracellular concentration of Arachidonoyl-CoA is tightly regulated, not only through its synthesis and utilization in anabolic pathways but also through its degradation. The catabolism of fatty acyl-CoAs, including Arachidonoyl-CoA, primarily occurs in the mitochondria through a process known as β-oxidation. csun.edu

This catabolic pathway involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbon units, releasing acetyl-CoA in each cycle. libretexts.org The acetyl-CoA produced can then enter the citric acid cycle for energy production. libretexts.org The complete oxidation of Arachidonoyl-CoA yields multiple molecules of acetyl-CoA, FADH₂, and NADH, which are subsequently used in oxidative phosphorylation to generate ATP.

The regulation of CoA and its thioesters, including Arachidonoyl-CoA, is also managed by specific hydrolases. nih.gov These enzymes can cleave the thioester bond, releasing free coenzyme A and arachidonic acid. This process can occur both intracellularly and extracellularly and plays a role in maintaining metabolic flexibility and regulating the availability of CoA for various cellular processes. nih.gov The released arachidonic acid can then be re-esterified into complex lipids or undergo further metabolism by cyclooxygenases, lipoxygenases, or cytochrome P450 enzymes to produce a variety of signaling molecules. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Arachidonoyl Coenzyme A | Arachidonoyl-CoA |

| 2-Arachidonoylglycerol | 2-AG |

| Anandamide (N-arachidonoylethanolamine) | AEA |

| Phospholipase C | PLC |

| Diacylglycerol | DAG |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 |

| Diacylglycerol lipase | DAGL |

| Lysophosphatidic acid | LPA |

| Glycerol-3-phosphate acyltransferase | GPAT |

| Triacylglycerol | TAG |

| Acyl-CoA:diacylglycerol acyltransferase | DGAT |

| Acyl-CoA:cholesterol acyltransferase | ACAT |

| Acetyl Coenzyme A | Acetyl-CoA |

| Flavin adenine dinucleotide (reduced form) | FADH₂ |

| Nicotinamide adenine dinucleotide (reduced form) | NADH |

Hydrolysis by Acyl-CoA Thioesterases (ACOTs) and Release of Free Fatty Acids

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of fatty acyl-CoAs into free fatty acids (FFAs) and coenzyme A (CoASH). nih.govnih.govebi.ac.uk This reaction plays a significant role in regulating the intracellular concentrations of acyl-CoAs, FFAs, and CoASH, thereby influencing various metabolic processes. nih.govebi.ac.uk ACOTs are found in nearly all cellular compartments, including the cytosol, mitochondria, and peroxisomes. nih.gov

The hydrolysis of Arachidonoyl-CoA by specific ACOTs releases arachidonic acid, which can then be utilized for the synthesis of eicosanoids or other signaling molecules. The activity of these enzymes helps to control the availability of substrates for oxidation and the trafficking of fatty acids within the cell. nih.gov

Research has identified different types of ACOTs with varying substrate specificities. For instance, ACOT7 has been shown to have a preference for arachidonoyl-CoA as a metabolic substrate. nih.gov The enzymatic action of ACOTs can terminate fatty acyl-CoA oxidation in peroxisomes, allowing for the transport of shortened fatty acids to mitochondria for the completion of β-oxidation. nih.gov

| Enzyme Family | Catalytic Reaction | Products | Cellular Location | Relevance to Arachidonoyl-CoA |

|---|---|---|---|---|

| Acyl-CoA Thioesterases (ACOTs) | Hydrolysis of Acyl-CoA | Free Fatty Acid (Arachidonic Acid) + Coenzyme A (CoASH) | Cytosol, Mitochondria, Peroxisomes | Regulates the pool of free arachidonic acid for signaling and metabolism. |

Mitochondrial and Peroxisomal Beta-Oxidation of Acyl-CoAs

The degradation of fatty acyl-CoAs, including Arachidonoyl-CoA, occurs primarily through the β-oxidation pathway, which is present in both mitochondria and peroxisomes. nih.gov While both organelles are capable of β-oxidation, their roles and substrate specificities differ.

Peroxisomes are primarily responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.govyoutube.com The peroxisomal β-oxidation pathway shortens these fatty acids, which are then transported to the mitochondria for complete oxidation. nih.govnih.gov Studies have indicated that while both arachidonic acid and eicosapentaenoic acid are likely oxidized mainly in the mitochondria, peroxisomes contribute to their oxidation. nih.gov

Mitochondrial β-oxidation is the primary pathway for the breakdown of short-, medium-, and long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. researchgate.net The transport of long-chain fatty acyl-CoAs into the mitochondria is a critical regulatory step. The process of β-oxidation in mitochondria involves a series of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons in each cycle. youtube.com

| Organelle | Primary Substrates | Key Functions in Arachidonoyl-CoA Metabolism | End Products of Initial Cycles |

|---|---|---|---|

| Peroxisomes | Very-long-chain fatty acids, Branched-chain fatty acids | Initial shortening of long-chain acyl-CoAs. | Shortened Acyl-CoA + Acetyl-CoA |

| Mitochondria | Short-, Medium-, and Long-chain fatty acids | Complete oxidation of acyl-CoAs for energy. | Acetyl-CoA, FADH2, NADH |

Role of Nudix Hydrolases in Acyl-CoA Pool Regulation

Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolases are a superfamily of enzymes that "cleanse" the cell of potentially toxic nucleotide metabolites. frontierspartnerships.org Within this family, certain members play a crucial role in regulating the pool of acyl-CoAs in peroxisomes. nih.govamsterdamumc.nl

Specifically, the Nudix hydrolase 7 (NUDT7) functions as an acyl-CoA diphosphatase. nih.govamsterdamumc.nl Instead of hydrolyzing the thioester bond like ACOTs, Nudix hydrolases cleave the pyrophosphate bond within the CoA moiety of acyl-CoAs. tudublin.ie This action on an acyl-CoA molecule results in the formation of acyl-phosphopantetheine and 3',5'-ADP. tudublin.ieresearchgate.netnih.gov

NUDT7 exhibits the highest activity with medium-chain acyl-CoAs and has a much lower activity with free CoASH. nih.govamsterdamumc.nl The expression of NUDT7 is regulated by factors such as peroxisome proliferator-activated receptor alpha (PPARα). nih.govamsterdamumc.nl By controlling the levels of peroxisomal acyl-CoAs, Nudix hydrolases like NUDT7 are integral to maintaining CoA homeostasis within this organelle, which is essential for the proper functioning of β-oxidation. nih.govamsterdamumc.nl

| Enzyme Family | Catalytic Reaction | Products from Acyl-CoA | Primary Location | Regulatory Role |

|---|---|---|---|---|

| Nudix Hydrolases (e.g., NUDT7) | Hydrolysis of the pyrophosphate bond in the CoA moiety | Acyl-phosphopantetheine + 3',5'-ADP | Peroxisomes | Maintains peroxisomal CoA/acyl-CoA homeostasis. |

Cellular and Molecular Regulation by Arachidonoyl Coenzyme a

Modulation of Gene Expression and Epigenetic Processes

Arachidonoyl-CoA, as a key metabolic intermediate, plays a significant role in connecting cellular metabolism with the regulation of gene expression and chromatin architecture. Its availability and subsequent metabolic channeling can influence epigenetic landscapes and transcriptional outcomes.

Acyl-CoA Availability and Histone Acylation

The concentration of various acyl-CoA species within the cell, including arachidonoyl-CoA, is directly linked to the post-translational modification of histone proteins. essex.ac.uk Histone acylation, a critical epigenetic mark, is dependent on acyl-CoA thioesters as the acyl group donors. researchgate.netnih.gov Cellular pools of acyl-CoAs are derived from multiple metabolic pathways, and there is substantial evidence that the levels of specific histone acylations are sensitive to the availability of their corresponding acyl-CoA precursors. essex.ac.uknih.gov

The enzymes that transfer these acyl groups, acyltransferases, have a Michaelis constant (Km) for their acyl-CoA substrates that is within the range of normal cellular concentrations. essex.ac.uk This biochemical property means that fluctuations in the concentration of a specific acyl-CoA, such as arachidonoyl-CoA, can directly impact the rate and extent of its corresponding histone acylation, thereby altering gene expression. essex.ac.uk While histone acetylation from acetyl-CoA is the most studied, a variety of other acylations have been identified, linking the broader metabolic state, including fatty acid metabolism, directly to chromatin modification. researchgate.netembopress.org The synthesis of arachidonoyl-CoA is catalyzed by long-chain acyl-CoA synthetases (ACSLs), with isoforms like ACSL3 and ACSL4 showing a preference for polyunsaturated fatty acids such as arachidonic acid.

| Enzyme Family | Function | Relevance to Arachidonoyl-CoA |

| Acyl-CoA Synthetases (ACSLs) | Catalyze the formation of acyl-CoAs from fatty acids and Coenzyme A. | ACSL3 and ACSL4 preferentially activate arachidonic acid, making arachidonoyl-CoA available for metabolic processes, including potential histone acylation. |

| Histone Acyltransferases (HATs) | Transfer acyl groups from acyl-CoAs to lysine (B10760008) residues on histone tails. | The activity is sensitive to the concentration of acyl-CoA donors, linking fatty acid metabolism to epigenetic regulation. essex.ac.ukmdpi.com |

Influence on Chromatin Regulation and Transcriptional Control

The availability of arachidonoyl-CoA influences transcriptional control through several mechanisms. Beyond its potential role as a donor for histone acylation, arachidonoyl-CoA can directly regulate the activity of transcription factors. vulcanchem.commedchemexpress.com A notable example is its interaction with the FadR transcriptional repressor in Escherichia coli. medchemexpress.com FadR is a key regulator of fatty acid metabolism, controlling the expression of genes involved in fatty acid degradation and synthesis. Arachidonoyl-CoA directly binds to FadR, inhibiting its ability to bind to DNA target sequences. vulcanchem.commedchemexpress.cominvivochem.com This interaction derepresses the FadR regulon, leading to an upregulation of genes involved in β-oxidation.

In eukaryotes, the link between acyl-CoA metabolism and chromatin is fundamental. essex.ac.uk Histone acylations can alter chromatin structure by neutralizing the positive charge of lysine residues, which weakens their interaction with the negatively charged DNA backbone, leading to a more open and transcriptionally active chromatin state. embopress.org These modifications also create docking sites for "reader" proteins that contain domains like bromodomains, which recognize acylated lysines and recruit other regulatory proteins to modulate gene expression. embopress.org The compartmentalization of acyl-CoA metabolism, with synthetic enzymes present in the nucleus, further highlights the direct connection between metabolic intermediates like arachidonoyl-CoA and the regulation of chromatin. nih.govembopress.org

Impact on Cellular Proliferation and Cell Cycle Progression

Arachidonoyl-CoA is a precursor for various phospholipids (B1166683), including arachidonoyl-phosphatidylcholine, which has been shown to play a regulatory role in cell cycle progression and proliferation.

Oscillations of Arachidonoyl-Phosphatidylcholine During the Cell Cycle

Research using synchronized NIH 3T3 mouse fibroblasts has demonstrated that the cellular levels of phospholipids containing arachidonic acid fluctuate throughout the cell cycle. pnas.orgnih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis revealed that the proportion of sn-2-arachidonoyl-phosphatidylcholine (20:4-PC) significantly increases during the G1 phase of the cell cycle. pnas.org These oscillations in 20:4-PC levels were found to inversely correlate with the activity of the pro-proliferative kinase Akt. pnas.orgnih.gov Supplementing cells with 20:4-PC was observed to delay cell cycle progression and interfere with the transition into the S-phase, suggesting that the accumulation of this specific phospholipid acts as a negative regulator of cell proliferation. pnas.orgnih.gov

Regulation of Intracellular Signaling Pathways (e.g., Akt)

The anti-proliferative effect of arachidonoyl-phosphatidylcholine is attributed to its ability to suppress the Akt signaling pathway. pnas.orgnih.gov The serine/threonine kinase Akt is a central node in signaling pathways that promote cell survival and proliferation. pnas.org Its activation requires translocation to the plasma membrane, where it binds to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and is subsequently phosphorylated. nih.gov

Studies have shown that increasing the cellular concentration of 20:4-PC diminishes the phosphorylation of Akt at Serine 473, a key step in its activation. nih.govpnas.org This effect was not observed with saturated or monounsaturated phosphatidylcholines. nih.gov Further investigation revealed that 20:4-PC suppresses the translocation of Akt to the cell membrane without changing the levels of its anchor lipid, PIP3. nih.govpnas.org An in vitro binding assay suggested that 20:4-PC directly attenuates the interaction between Akt and its membrane binding site. nih.govpnas.org By inhibiting Akt activation, 20:4-PC consequently suppresses downstream signaling, including the expression of cyclins, thereby exerting its anti-proliferative effects. nih.gov

| Finding | Experimental Observation | Implication |

| 20:4-PC Fluctuation | The proportion of sn-2-arachidonoyl-phosphatidylcholine (20:4-PC) increases during the G1 phase of the cell cycle in NIH 3T3 fibroblasts. pnas.org | Suggests a regulatory role for this phospholipid in cell cycle progression. |

| Akt Inhibition | Increased cellular 20:4-PC levels lead to reduced phosphorylation of Akt (Ser473) and suppressed downstream signaling. nih.govpnas.org | The anti-proliferative effect of 20:4-PC is mediated through the inhibition of the Akt pathway. |

| Mechanism of Inhibition | 20:4-PC suppresses the translocation of Akt to the plasma membrane, likely by interfering with its binding to PIP3. nih.govpnas.org | Provides a specific molecular mechanism for how a product of arachidonoyl-CoA metabolism can regulate a key cell survival pathway. |

Roles in Programmed Cell Death Pathways

The metabolism of arachidonic acid, particularly the balance between free arachidonic acid and its esterified form, arachidonoyl-CoA, is critically involved in the regulation of apoptosis. The synthesis of arachidonoyl-CoA appears to play a significant role in protecting cells from programmed cell death.

Elevated levels of intracellular free arachidonic acid (AA) have been shown to induce apoptosis. nih.govbalsinde.org This can trigger cell death through multiple routes, including the perturbation of mitochondrial membrane integrity and the activation of the sphingomyelinase-ceramide pathway. nih.gov The cellular concentration of free AA is kept low in resting cells through a rapid cycle of deacylation and reacylation, where free AA is converted back into arachidonoyl-CoA by acyl-CoA synthetases and re-incorporated into phospholipids. nih.govnih.gov

Pharmacological or genetic manipulations that disrupt this reacylation process lead to an accumulation of free AA and subsequent apoptosis. nih.gov For instance, inhibiting the enzymes that convert AA into arachidonoyl-CoA, such as with the inhibitor triacsin C, results in apoptotic cell death. nih.gov Conversely, promoting the synthesis of arachidonoyl-CoA can be protective. Overexpression of long-chain acyl-CoA synthetase 4 (ACSL4), an enzyme that efficiently converts AA to arachidonoyl-CoA, has been shown to protect hepatocytes and colon cancer cells from AA-induced apoptosis by reducing the levels of cytotoxic free AA. nih.govresearchgate.net This suggests that the enzymatic conversion of arachidonic acid to arachidonoyl-CoA is a key step in mitigating AA-induced cytotoxicity and preventing the initiation of apoptotic signaling cascades. balsinde.org However, in other contexts, ACSL4-mediated production of lipid metabolites can also promote apoptosis through oxidative stress, indicating its role can be context-dependent. mdpi.com

Free Arachidonic Acid Accumulation and Apoptotic Signaling

The intracellular concentration of free arachidonic acid (AA) is tightly regulated, as its accumulation can trigger programmed cell death, or apoptosis. csic.esresearchgate.net The conversion of AA to Arachidonoyl-CoA, a reaction catalyzed by enzymes such as arachidonoyl-CoA synthetase, is a key step in maintaining low cellular levels of free AA. csic.esbalsinde.org This conversion facilitates the esterification of AA into cellular phospholipids, effectively sequestering it. csic.es

Perturbations in the mechanisms that control the levels of free AA can decisively impact cell survival. nih.gov Pharmacological inhibition of the reacylation pathway, which blocks the formation of Arachidonoyl-CoA, leads to an increase in cellular free AA and subsequently induces apoptosis. nih.gov For instance, in U937 promonocytic cells, inhibitors that block the conversion of AA into Arachidonoyl-CoA resulted in apoptosis. nih.gov Conversely, overexpressing arachidonoyl-CoA synthetase can reduce the levels of free AA and mitigate the apoptotic effect, highlighting the protective role of Arachidonoyl-CoA synthesis against AA-induced apoptosis. balsinde.org This apoptotic signaling initiated by free AA accumulation appears to be independent of its metabolism by cyclooxygenase or lipoxygenase pathways, suggesting a direct signaling role for the fatty acid itself. researchgate.netnih.gov The accumulation of free AA due to impaired conversion to Arachidonoyl-CoA has been linked to the generation of ceramides, which are also key mediators of apoptosis. researchgate.net

| Condition | Effect on Free Arachidonic Acid (AA) | Consequence | Supporting Findings |

| Inhibition of Arachidonoyl-CoA Synthetase | Increase | Induction of Apoptosis | Pharmacological blockers of AA to Arachidonoyl-CoA conversion trigger cell death. nih.gov |

| Overexpression of Arachidonoyl-CoA Synthetase | Decrease | Blunted Apoptotic Effect | Reduces free AA levels, protecting cells from AA-induced apoptosis. balsinde.org |

| Impeded Acylation/Deacylation Cycle | Increase | Apoptosis | Blocking the reacylation of free AA, which requires Arachidonoyl-CoA, leads to its accumulation and cell death. researchgate.net |

ACSL4-Mediated Phospholipid Peroxidation in Ferroptosis Induction

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. The enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) plays an indispensable role in initiating this process. researchgate.netnih.gov ACSL4 exhibits a preference for polyunsaturated fatty acids, particularly arachidonic acid (AA) and adrenic acid. nih.govdntb.gov.ua

The critical first step in ferroptosis induction mediated by ACSL4 is the conversion of AA into Arachidonoyl-CoA. nih.govmednexus.org This ACSL4-catalyzed biosynthesis of Arachidonoyl-CoA is a key commitment step. dntb.gov.ua Following its formation, Arachidonoyl-CoA is esterified into membrane phospholipids, primarily phosphatidylethanolamines (PE), a reaction facilitated by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). researchgate.netmdpi.com The resulting AA-containing phospholipids (PE-AA) are then susceptible to oxidation by enzymes like 15-lipoxygenase (ALOX15), which generates phospholipid hydroperoxides (PE-AA-OOH). researchgate.netnih.gov This accumulation of peroxidized phospholipids in the cell membrane is the direct trigger for ferroptosis. researchgate.netnih.gov Therefore, the generation of Arachidonoyl-CoA by ACSL4 is a crucial upstream event that supplies the necessary substrate for the phospholipid peroxidation central to ferroptosis execution. researchgate.netmednexus.org

| Step | Enzyme/Molecule | Function | Outcome |

| 1. Activation | Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) | Catalyzes the conversion of Arachidonic Acid (AA) to Arachidonoyl-CoA. nih.govmednexus.org | Production of Arachidonoyl-CoA. |

| 2. Esterification | Lysophosphatidylcholine acyltransferase 3 (LPCAT3) | Incorporates Arachidonoyl-CoA into phosphatidylethanolamine (B1630911) (PE). researchgate.netmdpi.com | Formation of arachidonate-containing phospholipids (PE-AA) in membranes. |

| 3. Peroxidation | 15-lipoxygenase (ALOX15) | Oxidizes PE-AA to generate phospholipid hydroperoxides (PE-AA-OOH). researchgate.netnih.gov | Accumulation of lipid peroxides. |

| 4. Cell Death | - | Lipid peroxide accumulation leads to membrane damage. | Ferroptosis Induction. researchgate.net |

Interactions with Membrane Dynamics and Protein Function

Arachidonoyl-CoA not only serves as a metabolic intermediate but also interacts directly with proteins that regulate membrane structure and cellular signaling. These interactions can influence fundamental cellular processes such as endocytosis and the function of organelles like the endoplasmic reticulum.

Endophilin-A1 BAR Domain Interaction with Arachidonoyl Coenzyme A and Membrane Curvature

Endophilin-A1 is a protein involved in membrane remodeling processes, such as the formation of synaptic vesicles during endocytosis. nih.gov It contains a Bin-Amphiphysin-Rvs (BAR) domain, which is known to sense and induce membrane curvature. nih.govfrontiersin.org The BAR domain of Endophilin-A1 has been shown to interact directly with Arachidonoyl-CoA. nih.govnih.gov

Using small-angle X-ray scattering (SAXS), studies have revealed that the dimeric Endophilin-A1 BAR domain binds to Arachidonoyl-CoA micelles. nih.govfrontiersin.org The structural model derived from this data shows two Arachidonoyl-CoA micelles assembled at the distal ends of the crescent-shaped BAR domain dimer. nih.govnih.gov A significant finding from these studies is that the interaction causes the Arachidonoyl-CoA micelles to become more compact, with their radius decreasing by approximately 10% compared to unbound micelles. nih.gov This ability of the Endophilin-A1 BAR domain to bind and structurally mold activated fatty acids like Arachidonoyl-CoA suggests a potential mechanism for regulating membrane properties. nih.govfrontiersin.org This interaction could play a role in generating or stabilizing the high membrane curvature required for processes like vesicle budding. mpi-cbg.deembopress.org

Arachidonoyl-Specific Diacylglycerol Kinase ε and Endoplasmic Reticulum Function

The endoplasmic reticulum (ER) is the primary site for the synthesis of major membrane phospholipids. frontiersin.org Diacylglycerol kinase ε (DGKε) is an enzyme that phosphorylates diacylglycerol (DG) to produce phosphatidic acid (PA), a key precursor for all phospholipids. frontiersin.orgresearchgate.net Uniquely among the DGK family, DGKε exhibits a strong substrate specificity for DG species containing an arachidonoyl group at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-sn-glycerol. mdpi.comresearchgate.net

DGKε is primarily localized to the ER, underscoring its role in phospholipid synthesis within this organelle. frontiersin.orgmdpi.com The enzyme's function is critical for the phosphatidylinositol (PI) cycle, which is essential for maintaining the cellular levels of phosphoinositides used in signaling. researchgate.net The specificity of DGKε for arachidonoyl-containing DG ensures the enrichment of arachidonic acid in the PI pool. frontiersin.org The substrate for DGKε, arachidonoyl-DG, is part of a dynamic metabolic network where the availability of arachidonic acid is tightly controlled. This control is exerted through its activation to Arachidonoyl-CoA for subsequent incorporation into phospholipids. balsinde.org Therefore, DGKε functions within the ER to channel arachidonate-containing lipids into the synthesis of PA and PI, a process fundamentally linked to the availability of arachidonic acid, which is managed via its CoA-activated form. frontiersin.orgfrontiersin.org

Analytical and Research Methodologies for Arachidonoyl Coenzyme a

Quantitative Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of acyl-CoAs, offering high sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful platform for the detailed profiling and quantification of these vital metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier method for the sensitive and specific analysis of CoA species. nih.gov This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry. For the analysis of long-chain fatty acyl-CoAs like arachidonoyl-CoA, reverse-phase LC coupled with electrospray ionization (ESI) tandem mass spectrometry is frequently employed. nih.gov

A common approach involves ultra-high performance liquid chromatography (UHPLC) combined with ESI-MS/MS, which allows for the quantification of a wide range of acyl-CoAs, from short-chain to very-long-chain species, within a single analytical run. researchgate.net The use of selected reaction monitoring (SRM) enhances the specificity of detection by monitoring for a specific precursor ion and a corresponding product ion, which is characteristic of the target molecule. nih.govresearchgate.net For instance, in positive ion mode, a characteristic fragmentation of fatty acyl-CoAs is the neutral loss of 507.0 Da, which can be used as a specific transition for quantification. researchgate.net The development of methods that harmonize reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can further improve the comprehensive analysis of acyl-CoAs with varying hydrophobicities. researchgate.net

Instrumentation and Conditions for Arachidonoyl-CoA Analysis:

Chromatography System: Agilent 1200 HPLC or equivalent UHPLC system. researchgate.netnih.gov

Column: Zorbax SB-CN (2.1 × 100-mm, 3.5-μm) or Gemini C18 (2 mm inner diameter, 150 mm, 5 µm particles). researchgate.netnih.gov

Mass Spectrometer: Agilent 6460 triple-quadrupole mass spectrometer or similar. nih.gov

Ionization Mode: Electrospray ionization (ESI) in positive mode is often utilized for acyl-CoA analysis. nih.gov

Detailed research findings have demonstrated the capability of these methods to quantify subpicomole amounts of long-chain fatty acyl-CoAs in modest numbers of cultured cells (approximately 10⁶–10⁷ cells). nih.gov

The use of stable isotope-labeled internal standards is considered the gold standard for the absolute quantification of lipids and their metabolites, including arachidonoyl-CoA. mdpi.com Stable isotope dilution LC-MS/MS provides a highly specific and sensitive method for the analysis of CoA species. nih.gov This approach involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte of interest. Since the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it can correct for variations in sample extraction, handling, and instrument response. caymanchem.com

| Isotope Labeling Strategy | Description | Advantages | Reference |

| Stable Isotope Dilution | A known quantity of a stable isotope-labeled analog of the analyte is added to the sample prior to analysis. | Corrects for matrix effects and variations in sample preparation and analysis. | nih.gov |

| SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) | Cells are cultured with stable isotope-labeled precursors to biosynthesize labeled internal standards. | Enables the production of labeled standards that are not commercially available; provides a more biologically relevant internal standard. | nih.gov |

The application of dual-isotope labeling, where two different isotopes are incorporated, can further aid in the identification of labeled species through a characteristic doublet peak in the mass spectra. acs.org

The quantification of acyl-CoAs, particularly unsaturated species like arachidonoyl-CoA, is challenging due to their inherent instability. nih.govnih.gov The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in aqueous solutions and under alkaline or strongly acidic conditions. nih.govnih.gov Therefore, careful consideration of sample preparation and storage is critical to ensure accurate measurements.

Key challenges include:

Hydrolytic Instability: Acyl-CoAs readily hydrolyze in aqueous solutions. The stability can be influenced by the pH and the composition of the solvent. For instance, reconstituting dry samples in methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions. nih.gov

Oxidative Degradation: The polyunsaturated acyl chain of arachidonoyl-CoA is prone to oxidation. The use of antioxidants during sample preparation is recommended to prevent the degradation of lipid species. nih.gov

Matrix Effects: Biological matrices can interfere with the ionization of acyl-CoAs in the mass spectrometer, leading to ion suppression or enhancement. Chromatographic separation and the use of stable isotope-labeled internal standards can help mitigate these effects. nih.gov

Storage Conditions: The stability of lipids is significantly affected by storage conditions and freeze-thaw cycles. nih.gov Samples should be stored at low temperatures (e.g., -80°C) to minimize degradation. nih.gov

To address these challenges, protocols often involve rapid extraction procedures, the use of organic solvents, and immediate analysis or storage at ultra-low temperatures. Solid-phase extraction (SPE) is a common technique used to clean up samples and concentrate the analytes before LC-MS/MS analysis. nih.gov

Chromatographic Separation Techniques

Chromatographic separation is a fundamental component of the analytical workflow for arachidonoyl-CoA, enabling its isolation from a complex mixture of other lipids and metabolites prior to detection.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids and their derivatives. hplc.euaocs.org For acyl-CoAs, reversed-phase HPLC is the most common separation mode. nih.gov In this approach, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes, with more hydrophobic molecules like long-chain acyl-CoAs having longer retention times.

The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. nih.govaocs.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of acyl-CoAs with different chain lengths and degrees of unsaturation. nih.gov

| HPLC Parameter | Typical Conditions for Acyl-CoA Analysis | Reference |

| Column Type | Reversed-phase C18 or C8 | researchgate.netjasco-global.com |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) | nih.gov |

| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile) | nih.gov |

| Flow Rate | 200–400 µL/min | researchgate.netfrontiersin.org |

| Detection | UV detection (205-210 nm) or mass spectrometry | aocs.org |

While gas chromatography is a predominant technique for fatty acid analysis, HPLC is advantageous for analyzing heat-sensitive molecules like arachidonoyl-CoA as it operates at ambient temperatures. aocs.org

Continuous efforts are being made to enhance the specificity and sensitivity of chromatographic methods for acyl-CoA analysis. The move from conventional HPLC to ultra-high performance liquid chromatography (UHPLC) has been a significant step in this direction. UHPLC systems utilize columns with smaller particle sizes, which results in higher resolution, improved peak shapes, and faster analysis times. jasco-global.com

Several strategies can be employed to enhance separation and detection:

Optimized Mobile Phases: The choice of buffer system in the mobile phase can significantly impact chromatographic performance. For example, the use of ammonium formate (B1220265) at an acidic pH or ammonium bicarbonate at a basic pH can alter the retention and peak shape of acyl-CoAs. researchgate.net

Column Chemistry: While C18 columns are widely used, other stationary phases can offer different selectivities. The choice of column should be optimized based on the specific acyl-CoAs of interest. hplc.eu

Wash Steps: Incorporating a wash step with a solution like 0.1% phosphoric acid between injections can help to avoid poor chromatographic performance and signal losses in MS detection, which are often observed with phosphorylated molecules like acyl-CoAs. researchgate.net

Derivatization: Although not always necessary with MS detection, derivatization of the fatty acid portion can enhance detection by other methods, such as UV or fluorescence detection. aocs.org

These enhancements have led to methods with limits of detection in the low femtomole range, allowing for the analysis of acyl-CoAs in small amounts of tissue and cell samples. researchgate.net

Enzymatic Assays for Activity Measurement

Radiochemical and Spectrophotometric Assay Methods

Radiochemical and spectrophotometric assays are foundational techniques for directly measuring the activity of enzymes involved in Arachidonoyl-CoA metabolism.

Radiochemical Assays: These highly sensitive methods often involve the use of Arachidonoyl-CoA labeled with a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H). For instance, to measure the activity of an acyl-CoA oxidase that acts on Arachidonoyl-CoA, one could use [1-¹⁴C]Arachidonoyl-CoA as a substrate. The enzymatic reaction would lead to the degradation of the labeled substrate into smaller, acid-soluble products like acetyl-CoA. By separating the unreacted substrate from the radiolabeled products, the enzyme's activity can be quantified by measuring the radioactivity of the product fraction. This approach provides high sensitivity, allowing for the detection of very low enzyme activities. nih.gov

Spectrophotometric Assays: These assays measure changes in light absorbance resulting from the enzymatic reaction. A common strategy for enzymes like acyl-CoA oxidases, which produce hydrogen peroxide (H₂O₂) as a byproduct, is to measure H₂O₂ production. nih.gov The assay can be designed where the H₂O₂ generated from the oxidation of Arachidonoyl-CoA is used by a peroxidase enzyme in a secondary reaction to oxidize a chromogenic substrate (a leuco dye). The resulting colored product can be measured with a spectrophotometer, and the rate of its formation is directly proportional to the activity of the acyl-CoA oxidase. nih.gov Another approach involves monitoring the change in absorbance of specific molecules directly involved in the reaction, such as the reduction of NAD⁺ to NADH, which absorbs light at 340 nm.

Coupled Enzyme Assays for Arachidonoyl Coenzyme A Metabolism

Coupled enzyme assays provide a versatile and often continuous method for measuring enzymatic activity, particularly when the primary reaction does not produce a readily detectable signal. In this design, the product of the first reaction (involving Arachidonoyl-CoA) becomes the substrate for a second, "coupling" enzyme, which produces a measurable change, such as a colorimetric or fluorescent signal. researchgate.netuu.nl

For example, the activity of an enzyme that produces Arachidonoyl-CoA can be measured by coupling its reaction to an acyl-CoA oxidase. The steps are as follows:

Primary Reaction: An acyl-CoA synthetase catalyzes the formation of Arachidonoyl-CoA from arachidonic acid and Coenzyme A.

Coupling Reaction 1: The newly formed Arachidonoyl-CoA is immediately used as a substrate by acyl-CoA oxidase, which dehydrogenates it and produces hydrogen peroxide (H₂O₂). researchgate.net

Coupling Reaction 2 (Detection): The H₂O₂ is then used by catalase in the presence of methanol to produce formaldehyde (B43269).

Final Colorimetric Reaction: The formaldehyde reacts with a chromogenic agent, such as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, to form a purple dye whose absorbance can be measured spectrophotometrically. researchgate.net

This multi-step, coupled system allows for the continuous monitoring of the primary enzyme's activity in real-time. A key advantage of this approach is that the immediate consumption of the product (Arachidonoyl-CoA) prevents product inhibition, ensuring that the measured reaction rate remains linear over time. uu.nl

Structural Biology Techniques

Understanding the three-dimensional structure of enzymes in complex with Arachidonoyl-CoA is critical for elucidating their mechanism of action, substrate specificity, and for designing targeted inhibitors. High-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide static snapshots of these interactions, while small-angle X-ray scattering (SAXS) offers insights into their shape and dynamics in solution.

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Substrate Complexes

X-ray crystallography and cryo-EM are powerful methods for determining the atomic-level structure of biological macromolecules. nih.govwiley.com

X-ray Crystallography: This technique requires the protein of interest to be purified and grown into well-ordered crystals. nih.gov These crystals are then exposed to an X-ray beam, producing a diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map. nih.gov This map is used to build an atomic model of the protein. nih.gov By co-crystallizing an enzyme with Arachidonoyl-CoA or a non-reactive analog, researchers can visualize the precise interactions within the enzyme's active site. nih.gov These structures reveal which amino acid residues are involved in binding the arachidonoyl chain and the coenzyme A moiety, providing a basis for understanding the catalytic mechanism. nih.govfrontiersin.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. wiley.com In this method, a purified sample of the enzyme-Arachidonoyl-CoA complex is flash-frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture millions of images of individual particles from different angles. These images are computationally averaged and reconstructed to generate a high-resolution 3D map. nih.govnih.gov Recent cryo-EM studies have successfully resolved the structures of enzymes with bound long-chain acyl-CoAs. For example, the structure of human 12-lipoxygenase (12-LOX) revealed an endogenous long-chain acyl-CoA, likely Arachidonoyl-CoA, bound in its active site, acting as an inhibitor. nih.govnih.govbiorxiv.org Similarly, the cryo-EM structure of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) was determined in complex with Arachidonoyl-CoA (araCoA), detailing how the substrate binds within a T-shaped chamber. researchgate.net

| Enzyme | Technique | Ligand Identified/Used | Key Structural Findings |

| Human 12-Lipoxygenase (12-LOX) | Cryo-EM | Endogenous Acyl-CoA | A long-chain fatty acyl-CoA molecule was found occupying the U-shaped hydrophobic cavity in the active site, acting as an endogenous inhibitor. nih.govnih.gov |

| Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | Cryo-EM | Arachidonoyl-CoA (araCoA) | Arachidonoyl-CoA binds within a T-shaped chamber composed of a vertical tunnel and a side pocket, positioning it for catalysis. researchgate.net |

Small-Angle X-ray Scattering (SAXS) for Solution Structures and Interactions

In a SAXS experiment, a solution containing the enzyme of interest (with or without bound Arachidonoyl-CoA) is exposed to an X-ray beam, and the scattered X-rays are measured at very small angles. youtube.com The resulting scattering pattern provides information about:

Conformational Changes: By comparing the scattering profiles of an enzyme in its unbound (apo) state versus its Arachidonoyl-CoA-bound state, researchers can detect global conformational changes, such as domain movements or a shift from an "open" to a "closed" conformation upon substrate binding.

Oligomerization State: The technique can determine if binding Arachidonoyl-CoA induces the enzyme to form dimers, tetramers, or other higher-order structures. nih.gov

SAXS is particularly valuable for studying flexible proteins or those with intrinsically disordered regions, as it provides data on the ensemble of conformations present in solution. nih.gov This information is complementary to high-resolution structural methods and is crucial for a complete understanding of how an enzyme interacts with Arachidonoyl-CoA to perform its function.

Arachidonoyl Coenzyme a in Cellular and in Vitro Model Systems

Studies in Immune Cells (e.g., Macrophages, T Cells, Neutrophils)

Arachidonoyl Coenzyme A (Arachidonoyl-CoA) plays a pivotal role in the intricate signaling pathways of immune cells. In T lymphocytes, which are central to adaptive immunity, both CoA-dependent and CoA-independent transacylase activities are involved in the remodeling of arachidonoyl-phospholipids. nih.gov Proliferating T cells, in particular, exhibit an accelerated rate of arachidonoyl-phospholipid remodeling, suggesting a heightened demand for arachidonic acid incorporation into membranes during cell division and effector function. nih.gov Studies have indicated that in resting T cells, newly incorporated arachidonic acid is primarily found in phosphatidylcholine or as a free fatty acid within the membrane. nih.gov

Innate immune cells, such as macrophages and neutrophils, are significantly enriched in arachidonic acid, positioning them as major producers of eicosanoids during inflammatory responses. mdpi.com These cells utilize two primary pathways for the incorporation of arachidonic acid. At physiological concentrations, arachidonic acid is incorporated into phospholipids (B1166683) through the Lands pathway. mdpi.com However, under conditions of high exposure, it can also be stored in neutral lipids like triacylglycerols within lipid droplets. mdpi.com The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and its metabolite, arachidonic acid, can stimulate neutrophils to release antimicrobial effectors that are effective against various pathogens. nih.gov This response is linked to the synthesis of leukotriene B4, a potent inflammatory mediator derived from arachidonic acid. nih.gov

The metabolism of arachidonic acid is a key regulatory point in immune cell function. The endocannabinoid system, including 2-AG and anandamide, is an important regulator of the immune response, with its components being involved in T cell function. frontiersin.org The hydrolysis of 2-AG provides a significant source of arachidonic acid for the subsequent synthesis of eicosanoids. nih.gov

| Immune Cell Type | Key Findings Related to Arachidonoyl-CoA | Reference |

| T Cells | Possess both CoA-dependent and CoA-independent transacylase activity for arachidonoyl-phospholipid remodeling. nih.gov | nih.gov |

| Proliferating T cells show accelerated remodeling of arachidonoyl-phospholipids. nih.gov | nih.gov | |

| Macrophages | Incorporate arachidonic acid into phospholipids via the Lands pathway at physiological levels. mdpi.com | mdpi.com |

| Can store arachidonic acid in triacylglycerol under high exposure conditions. mdpi.com | mdpi.com | |

| Neutrophils | Utilize arachidonic acid derived from 2-AG to synthesize leukotriene B4 and release antimicrobial effectors. nih.gov | nih.gov |

Investigations in Platelets and Megakaryocytes

The metabolism of arachidonic acid is crucial for the function of platelets and their precursor cells, megakaryocytes. A key discovery in this area was the identification of an arachidonyl-CoA synthetase in human platelets. researchgate.net This enzyme is specific for arachidonic acid and another prostaglandin (B15479496) precursor, 8,11,14-eicosatrienoic acid, distinguishing it from a more general long-chain acyl-CoA synthetase also present in platelets. researchgate.net

Further research into the subcellular localization of this enzyme revealed that arachidonoyl-CoA synthetase and palmitoyl-CoA synthetase activities have an identical distribution among subcellular fractions of human blood platelets. nih.gov The highest enzyme activity for both substrates was found in the dense tubular system-enriched fraction, a key site for calcium storage and prostaglandin synthesis in platelets. nih.gov Heat inactivation studies suggested the presence of two distinct pools of long-chain acyl-CoA synthetases, one in the mitochondria and another in the dense tubular system. nih.gov

Megakaryopoiesis, the process of platelet production, is intrinsically linked to lipid metabolism. Megakaryocytes and platelets have a unique lipid profile enriched in polyunsaturated fatty acids. nih.gov Pathway analysis of gene expression during proplatelet formation highlights the importance of the synthesis of long-chain fatty acyl-CoAs. nih.gov The endocannabinoid 2-arachidonoylglycerol (2-AG) has been shown to promote megakaryocyte maturation and platelet release, suggesting its potential therapeutic use in conditions related to low platelet counts. researchgate.net

| Cellular Component | Key Findings Related to Arachidonoyl-CoA | Reference |

| Platelets | Contain a specific arachidonyl-CoA synthetase. researchgate.net | researchgate.net |

| Arachidonoyl-CoA synthetase activity is highest in the dense tubular system. nih.gov | nih.gov | |

| Megakaryocytes | Synthesis of long-chain fatty acyl-CoAs is a key pathway in proplatelet formation. nih.gov | nih.gov |

| 2-Arachidonoylglycerol promotes maturation and platelet release. researchgate.net | researchgate.net |

Research in Neuronal and Brain Tissue Models

In the central nervous system, arachidonic acid metabolism, and by extension arachidonoyl-CoA, is integral to synaptic signaling and neuronal function. The brain arachidonic acid cascade involves the release of arachidonic acid from phospholipids by phospholipase A2 at the synapse. nih.gov This free arachidonic acid is then converted to arachidonoyl-CoA by an acyl-CoA synthetase in the endoplasmic reticulum before being re-esterified into phospholipids. nih.gov This continuous cycle allows for the tight regulation of free arachidonic acid levels, a small fraction of which is converted into bioactive eicosanoids. nih.gov